N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[4-({[(2-Methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a synthetic thiazole-derived amide characterized by:
- A 1,3-thiazol-2-yl core, a heterocyclic ring common in bioactive molecules.
- A carbamoylmethyl group at the 4-position of the thiazole ring, further substituted with a 2-methoxyphenylmethyl moiety.
- A 2,2-dimethylpropanamide (pivalamide) group at the 2-position of the thiazole, contributing steric bulk and metabolic stability.
The methoxy group may enhance solubility, while the pivalamide group could reduce susceptibility to enzymatic degradation .
Properties
IUPAC Name |
N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)16(23)21-17-20-13(11-25-17)9-15(22)19-10-12-7-5-6-8-14(12)24-4/h5-8,11H,9-10H2,1-4H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBBKKBRQWFTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a thioamide with a haloketone under basic conditions. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile. The final step involves the formation of the carbamoyl group through the reaction of the intermediate with an isocyanate or a carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), chlorine (Cl₂)
Major Products
Oxidation: Hydroxylated derivatives
Reduction: Aminated derivatives
Substitution: Halogenated thiazole derivatives
Scientific Research Applications
N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and methoxyphenyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(1,3-thiazol-2-yl)amides , which are studied for their structural diversity and bioactivity. Key analogues include:
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Substituents : 3,4-Dichlorophenyl group (electron-withdrawing) and acetamide.
- However, the methoxy substituent may improve aqueous solubility and reduce toxicity.
N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Substituents : Sulfanyl linkage and dimethylphenyl group.
- The target compound’s rigid carbamoylmethyl group may favor specific receptor interactions.
Compound 74: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Substituents : Cyclopropanecarboxamide, pyrrolidin-1-yl benzoyl, and methoxyphenyl.
- Comparison : The cyclopropane ring and pyrrolidine group may enhance conformational rigidity and hydrogen-bonding capacity, differing from the target compound’s simpler pivalamide group.
Key Research Findings
- Crystal Packing : Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit R₂²(8) hydrogen-bonded dimers , which could stabilize the target compound’s solid-state structure .
- SAR Insights :
- Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor affinity compared to electron-withdrawing groups (e.g., chloro).
- Bulky substituents (e.g., pivalamide) enhance metabolic stability but may limit bioavailability.
Biological Activity
N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties. The unique structural components of this compound suggest various mechanisms of action and applications in pharmacology.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and methoxy groups play crucial roles in binding to these targets, potentially modulating their activity.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an enzyme inhibitor. For example, it could inhibit certain proteases or kinases involved in cancer progression or inflammation.
- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways that regulate apoptosis and cell proliferation.
Anticancer Activity
Recent research has highlighted the potential of this compound in cancer treatment. A study demonstrated that compounds with similar structures exhibit pro-apoptotic effects in cancer cell lines by enhancing the activity of chemotherapeutic agents through the inhibition of anti-apoptotic proteins .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar activities .
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against certain tumor types.
- Mechanistic Studies : Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway by increasing cytochrome c release and activating caspases . This finding supports its potential use as a chemotherapeutic agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds.
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[4-(methoxyphenyl)thiazole] | Anticancer | 25 | Apoptosis induction |
| N-(4-(dimethoxyphenyl)thiazole) | Antimicrobial | 15 | Cell wall synthesis inhibition |
| N-[4-{[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | Anticancer & Antimicrobial | 20 | Enzyme inhibition & receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
